Hexestrol diazirine

Description

Properties

CAS No. |

153145-01-8 |

|---|---|

Molecular Formula |

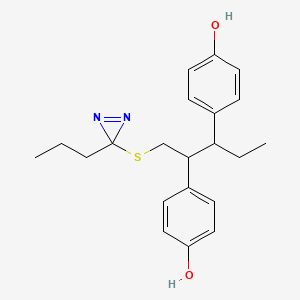

C21H26N2O2S |

Molecular Weight |

370.511 |

IUPAC Name |

4-[2-(4-hydroxyphenyl)-1-(3-propyldiazirin-3-yl)sulfanylpentan-3-yl]phenol |

InChI |

InChI=1S/C21H26N2O2S/c1-3-13-21(22-23-21)26-14-20(16-7-11-18(25)12-8-16)19(4-2)15-5-9-17(24)10-6-15/h5-12,19-20,24-25H,3-4,13-14H2,1-2H3 |

InChI Key |

XXBAPQLLDVOKPX-UHFFFAOYSA-N |

SMILES |

CCCC1(N=N1)SCC(C2=CC=C(C=C2)O)C(CC)C3=CC=C(C=C3)O |

Synonyms |

hexestrol diazirine |

Origin of Product |

United States |

Scientific Research Applications

Photoaffinity Labeling

Overview

Hexestrol diazirine serves as a photoaffinity labeling reagent for the estrogen receptor (ER). It is notable for being the first carbene-generating photoaffinity label that covalently attaches to ER with high efficiency and selectivity. The attachment efficiency is reported at 29%, with a selectivity of 90%, making it a valuable tool for studying hormone-binding domains in proteins .

Case Study

In a study analyzing the specificity of this compound, researchers utilized SDS-polyacrylamide gel electrophoresis to observe the photolabeled proteins. A significant labeling of a protein with a molecular weight of approximately 65,000 Da was identified, which corresponds to the same species labeled by [3H]tamoxifen aziridine, a well-established affinity label for ER . This indicates that this compound can effectively be used to investigate estrogen receptor interactions in various biological contexts.

Drug Discovery

Antiviral Potential

Recent research has highlighted hexestrol's potential as an antiviral agent against Lassa virus (LASV). Although hexestrol itself is an estrogen receptor agonist, studies have shown that it inhibits LASV entry by blocking membrane fusion, independent of its interaction with the estrogen receptor . This discovery opens avenues for developing new antiviral therapies targeting LASV, which is particularly relevant given the lack of approved treatments for Lassa fever.

Material Science Applications

Building Blocks for New Materials

this compound and similar diazirine compounds are being explored as essential building blocks in material science. Their unique properties allow them to be incorporated into various materials, potentially leading to advancements in drug delivery systems and other biomedical applications . The thermal stability and reactivity of diazirines make them suitable candidates for synthesizing novel compounds with tailored functionalities.

Biochemical Research

Mechanistic Studies

The use of this compound in mechanistic studies provides insights into the interactions between hormones and their receptors. By utilizing photoaffinity labeling techniques, researchers can map out binding sites and understand how structural changes in proteins affect their function. This can lead to improved drug designs that target specific pathways involved in diseases related to hormone signaling.

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Hexestrol diazirine and structurally or functionally related compounds:

Key Comparisons

Photoreactivity and Mechanism: this compound and TPD both utilize diazirine groups for carbene-mediated crosslinking. However, TPD’s trifluoromethyl group enhances carbene stability and reduces diazo isomerization, improving labeling efficiency . This compound’s carbene exhibits moderate stability but offers ER-specific targeting .

Binding Specificity: this compound and DES share high ER affinity but differ in safety profiles. DES is carcinogenic, whereas this compound’s toxicity is linked to mitochondrial dysfunction in oocytes . TPD lacks intrinsic receptor affinity, relying on proximity to target proteins for labeling .

Applications :

- This compound is pivotal in ER structural studies , while TPD is preferred for membrane protein mapping due to its hydrophobicity .

- Cyclosporine diazirine’s niche lies in multidrug resistance research , where it inhibits P-glycoprotein-mediated drug efflux .

Toxicity: this compound disrupts mitochondrial dynamics (e.g., fission/fusion imbalance) and induces oxidative stress in oocytes, mirroring Hexestrol’s reproductive toxicity . DES and Hexestrol are banned in livestock due to carcinogenicity and endocrine disruption, whereas this compound is restricted to research settings .

Research Findings and Data

This compound in ER Studies

- Binding Competition Assays : this compound competes with 16α-iodoestradiol for ER binding, with 50% inhibition at 10 nM, confirming high ER specificity .

- Photocrosslinking Efficiency : In MCF-7 cells, this compound achieves >90% covalent ER labeling after 5-minute UV exposure, outperforming aryl azide-based probes .

Mitochondrial Toxicity of Hexestrol Derivatives

- Spindle Defects: this compound-treated oocytes exhibit 60% abnormal spindle assembly, linked to pericentrin dysregulation and microtubule destabilization .

Preparation Methods

Core Synthesis Pathway

The synthesis of this compound (1) involves three key stages:

-

Preparation of 2(R),3(S)-bis[4-(tert-butyldimethylsilyloxy)phenyl]pentanethiol (6)**

-

Activation of 3-azibutanol

-

Coupling and deprotection

Synthesis of Protected Pentanethiol (6)

The erythro-pentanethiol intermediate (6) is synthesized from hexestrol via silyl protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl). This step ensures regioselectivity and prevents undesired side reactions.

Activation of 3-Azibutanol

3-Azibutanol is activated using toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) to form the corresponding sulfonate esters (7a/b). The mesylate (7b) offers higher reactivity but lower stability compared to the tosylate (7a).

Thioether Formation

Coupling of the activated azibutanol (7a/b) with the protected pentanethiol (6) is achieved using potassium hydride (KH) in dry tetrahydrofuran (THF). Yields depend on the leaving group:

Deprotection

Tetra-n-butylammonium fluoride (TBAF) removes the silyl protecting groups, yielding the final bisphenol diazirine (1) in 97% efficiency.

Radiolabeling for Tritium Incorporation

To enable tracking in binding assays, this compound is radiolabeled via iodination and catalytic hydrogenation:

Iodination

Tritium Hydrogenation

-

Conditions: Palladium on alumina (5% Pd/Al₂O₃), triethylamine (Et₃N), tritium gas (³H₂).

-

Outcome: Protiodiazirine (1) with specific activity of 32 Ci/mmol. Over-reduction is minimized by limiting reaction time to 45 minutes.

Analytical Characterization

Purity and Structural Confirmation

Binding Affinity Assays

-

Competitive Binding: Relative binding affinity (RBA) = 17% vs. estradiol (RBA = 100%).

-

Direct Binding: Kd = 0.98 nM (this compound) vs. 0.19 nM (estradiol).

Optimization and Challenges

Yield Improvements

Side Reactions and Mitigation

| Issue | Cause | Solution |

|---|---|---|

| Carbamylation | Urea degradation during purification | Replace urea with guanidine HCl |

| Diazirine Reduction | Prolonged hydrogenation | Limit reaction time to 45 minutes |

Applications in ER Studies

This compound’s high photoattachment efficiency (29%) and selectivity (90%) make it ideal for:

Q & A

Q. What are best practices for replicating this compound studies across laboratories?

- Methodological Answer : Share standardized protocols for synthesis, irradiation, and ER binding assays via open-access platforms. Use reference materials (e.g., deuterated hexestrol-d4) to calibrate instruments . Include inter-laboratory validation in study design, reporting intraclass correlation coefficients (ICCs) for key metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.